1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Catalog No.
S721961
CAS No.
207857-15-6
M.F
C12H20F3N3O6S
M. Wt
391.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

CAS Number

207857-15-6

Product Name

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate

Molecular Formula

C12H20F3N3O6S

Molecular Weight

391.37 g/mol

InChI

InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20)

InChI Key

GOQZIPJCBUYLIR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Synonyms

tert-Butyl [(tert-Butoxycarbonyl)amino]{[(trifluoromethyl)-sulfonyl]imino}methylcarbamate; 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl)guanidine; Dimethylethoxycarbonyl)-N’’-(trifluoromethylsulfonyl)guanidine; Goodman’s reagent; N,N’-Bis

Canonical SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Organic Synthesis:

,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as a versatile building block in organic synthesis, particularly for the introduction of the guanidine moiety into various target molecules. Its significance lies in the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogens and a trifluoromethylsulfonyl (Tf) group on the central carbon. These functionalities offer several advantages:

  • Boc groups: These groups are commonly used protecting groups in organic synthesis due to their ease of introduction and removal under mild acidic or basic conditions. They prevent unwanted side reactions involving the amine nitrogens while allowing further functionalization at other sites in the molecule.
  • Tf group: The Tf group acts as a good leaving group, facilitating reactions like nucleophilic substitution and allowing for the introduction of various functionalities at the central carbon atom.

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (Boc-Tg) is a synthetic organic compound used as a protected guanidine building block in organic synthesis []. It belongs to a class of compounds known as guanidines, which are characterized by a central carbon atom connected to three amine groups. The "Di-Boc" part of the name refers to the presence of two tert-butyl oxycarbonyl (Boc) protecting groups on the amine nitrogens at positions 1 and 3. The "trifluoromethylsulfonyl" group (Tf) is attached to the second nitrogen atom (position 2). These protecting groups are used to control the reactivity of the amine groups during synthesis [].

The origin of Boc-Tg lies in the field of peptide chemistry, where guanidines are important functional groups found in many natural products and pharmaceuticals. Boc-Tg offers a convenient way to introduce a guanidine moiety into a molecule while protecting the amine functionalities for selective modification [].


Molecular Structure Analysis

Boc-Tg has a unique molecular structure with several key features:

  • Central guanidine core: The core structure consists of a carbon atom (C=N) linked to three amine groups, forming a planar arrangement [].
  • Boc protecting groups: The two Boc groups (C(CH3)3OCO-) are bulky and electron-withdrawing, protecting the amine nitrogens at positions 1 and 3 from unwanted reactions [].
  • Trifluoromethylsulfonyl group (Tf): The Tf group (CF3SO2-) is a strong electron-withdrawing group attached to the second nitrogen atom. It activates the guanidine towards nucleophilic substitution reactions while remaining stable under various reaction conditions [].

Chemical Reactions Analysis

Boc-Tg is a versatile building block involved in various chemical reactions, including:

  • Nucleophilic substitution: The activated guanidine carbon is susceptible to attack by nucleophiles, allowing for the introduction of diverse functionalities. For example, reaction with primary amines leads to substituted guanidines, while coupling with alcohols can form guanidine-containing ethers [].

One example of a nucleophilic substitution reaction is the coupling of Boc-Tg with a primary amine (R-NH2) to form a substituted guanidine (R-N=C(NHTf)(NHBoc)2) [].

  • Deprotection: The Boc protecting groups can be selectively removed using acidic conditions, revealing the free amine functionalities on the guanidine core. This allows for further modification or coupling reactions [].

An example of deprotection involves treating Boc-Tg with an acid like trifluoroacetic acid (TFA) to yield the deprotected guanidine (H2N-C(NH2)(NHTf) [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a white to off-white solid at room temperature.
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide due to the hydrophobic nature of the Boc groups.
  • Stability: The Tf group provides stability under various reaction conditions. However, the Boc groups can be cleaved under acidic conditions.

Boc-Tg is likely to exhibit some of the following hazards:

  • Irritant: The presence of the Tf group suggests potential irritation to skin and eyes.
  • Harmful if swallowed: Due to its organic nature, ingestion can be harmful.
  • May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory system.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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